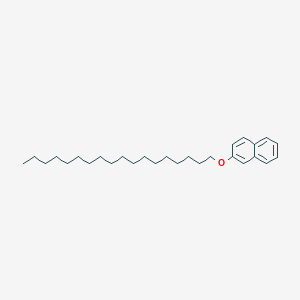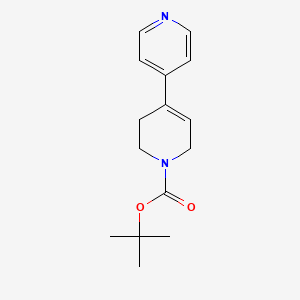
tert-butyl 4-pyridin-4-yl-3,6-dihydro-2H-pyridine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3,6-dihydro-4,4’-bipyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of bipyridines Bipyridines are known for their applications in various fields, including chemistry, biology, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,6-dihydro-4,4’-bipyridine-1(2H)-carboxylate typically involves the reaction of appropriate pyridine derivatives under controlled conditions. One common method might include the use of tert-butyl esters and bipyridine precursors in the presence of a catalyst. The reaction conditions often require specific temperatures, solvents, and reaction times to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing cost-effective processes. Industrial methods might also involve continuous flow reactors and automated systems to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized bipyridine derivatives.
Reduction: Reduction reactions might yield reduced forms of the bipyridine ring.
Substitution: The bipyridine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield bipyridine N-oxides, while reduction could produce dihydrobipyridines.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 3,6-dihydro-4,4’-bipyridine-1(2H)-carboxylate can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are valuable in catalysis and materials science.
Biology
In biological research, bipyridine derivatives are studied for their potential as therapeutic agents. They might exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine
The compound could be explored for its pharmacological properties, including its potential as a drug candidate. Its interactions with biological targets are of particular interest.
Industry
In industry, the compound might be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its role as a building block for more complex molecules makes it valuable in material science.
Mécanisme D'action
The mechanism of action of tert-butyl 3,6-dihydro-4,4’-bipyridine-1(2H)-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The bipyridine ring can coordinate with metal ions, influencing catalytic activity. The tert-butyl group might affect the compound’s solubility and stability, impacting its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative with similar coordination properties.
2,2’-Bipyridine: Another bipyridine isomer with distinct chemical behavior.
Phenanthroline: A related compound with a different ring structure but similar applications in coordination chemistry.
Uniqueness
Tert-butyl 3,6-dihydro-4,4’-bipyridine-1(2H)-carboxylate is unique due to the presence of the tert-butyl group and the specific substitution pattern on the bipyridine ring
Propriétés
Formule moléculaire |
C15H20N2O2 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
tert-butyl 4-pyridin-4-yl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12/h4-6,8-9H,7,10-11H2,1-3H3 |
Clé InChI |
DQBQFQPCZLMDJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=NC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

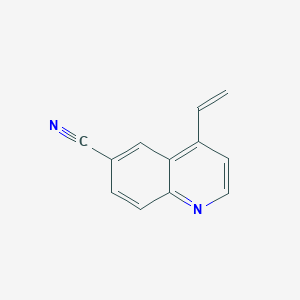

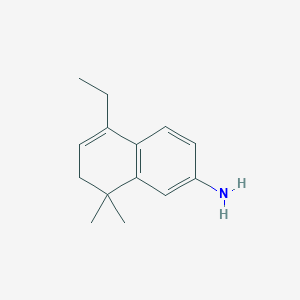
![5-[(8-Methoxyquinolin-6-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B8591101.png)
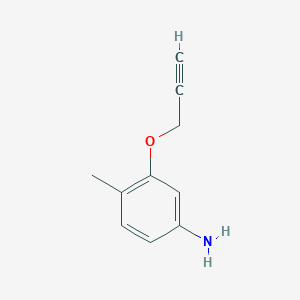
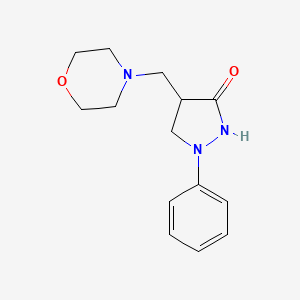

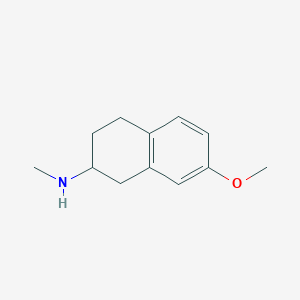
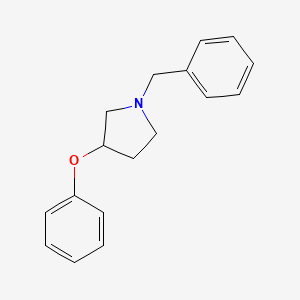
![Benzenemethanamine, N-[3-methyl-1-(2-propenyl)-2-butenyl]-](/img/structure/B8591144.png)

